molecular formula C32H38O6 B116246 [(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol CAS No. 155036-27-4

[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Cat. No.: B116246
CAS No.: 155036-27-4
M. Wt: 518.6 g/mol
InChI Key: IRSAWEJGUXIKAZ-HXBJCGEWSA-N
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Description

[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups and a pent-4-enoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves multiple steps, starting from simpler carbohydrate derivatives

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: Pd/C, H2

    Substitution: Various nucleophiles like halides, thiols, and amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC would yield an aldehyde, while reduction with Pd/C would remove the phenylmethoxy groups, resulting in a simpler carbohydrate derivative.

Scientific Research Applications

[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is not well-studied, but it is likely to interact with biological molecules through its carbohydrate-like structure. This interaction could involve binding to carbohydrate-recognizing proteins, such as lectins, and influencing biological processes through these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is unique due to its combination of phenylmethoxy and pent-4-enoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O6/c1-2-3-13-20-34-32-31(37-24-27-18-11-6-12-19-27)30(36-23-26-16-9-5-10-17-26)29(28(21-33)38-32)35-22-25-14-7-4-8-15-25/h2,4-12,14-19,28-33H,1,3,13,20-24H2/t28-,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAWEJGUXIKAZ-HXBJCGEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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